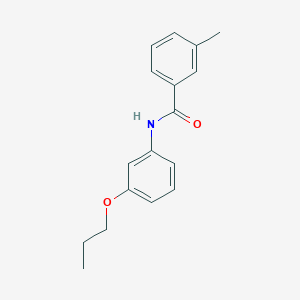

![molecular formula C18H21NO3 B268561 N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide, commonly known as EPPB, is a compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein, making it a valuable tool in the study of various biological processes.

Mécanisme D'action

EPPB selectively inhibits the activity of ULK1 by binding to a specific site on the protein. ULK1 is a serine/threonine kinase that is involved in the initiation of autophagy. When ULK1 is inhibited by EPPB, autophagy is blocked, and the cell is unable to break down and recycle its own components. This inhibition of autophagy can have various effects on cellular processes, depending on the specific context.

Biochemical and Physiological Effects:

EPPB has been shown to have various biochemical and physiological effects in cells. One of the main effects of EPPB is the inhibition of autophagy, as discussed above. This inhibition can lead to the accumulation of damaged proteins and organelles in the cell, which can have various downstream effects. For example, the accumulation of damaged mitochondria can lead to oxidative stress and cell death. Additionally, EPPB has been shown to have effects on various signaling pathways, such as the mTOR pathway, which is involved in the regulation of cell growth and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EPPB is its selectivity for ULK1. This selectivity allows researchers to specifically study the role of ULK1 in various cellular processes, without affecting other proteins or pathways. Additionally, EPPB is a small molecule inhibitor, which makes it easy to use in various experimental systems. However, there are also limitations to the use of EPPB. For example, EPPB is not a reversible inhibitor, which means that its effects on ULK1 are long-lasting and cannot be easily reversed. Additionally, EPPB has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Orientations Futures

There are many future directions for the study of EPPB and its applications in scientific research. One area of interest is the development of more selective inhibitors of ULK1, which could be used to further dissect the role of autophagy in various cellular processes. Additionally, EPPB and other autophagy inhibitors could be used in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Finally, the study of EPPB and its effects on cellular processes could lead to the development of new therapies for diseases such as cancer and neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of EPPB involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for synthesizing EPPB involves a palladium-catalyzed coupling reaction between 3-methylbenzamide and 4-(2-ethoxyethoxy)iodobenzene. This reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as dimethylformamide. The reaction is typically run under an inert atmosphere and at elevated temperatures. After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization.

Applications De Recherche Scientifique

EPPB has been shown to be a valuable tool in the study of various biological processes. One of the main applications of EPPB is in the study of autophagy, a process by which cells break down and recycle their own components. EPPB has been shown to selectively inhibit the activity of a specific protein, ULK1, which is involved in the initiation of autophagy. By inhibiting ULK1, EPPB can be used to study the role of autophagy in various cellular processes, such as aging, cancer, and neurodegenerative diseases.

Propriétés

Nom du produit |

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide |

|---|---|

Formule moléculaire |

C18H21NO3 |

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-3-21-11-12-22-17-9-7-16(8-10-17)19-18(20)15-6-4-5-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3,(H,19,20) |

Clé InChI |

LNRWGCXMGPIVNE-UHFFFAOYSA-N |

SMILES |

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |

SMILES canonique |

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)

![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B268483.png)

![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)

![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)

![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)

![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)

![3-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B268496.png)

![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)

![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamide](/img/structure/B268501.png)